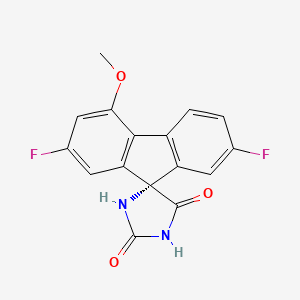

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-

説明

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)- (CAS: 126048-33-7; synonyms: AL-3152, AL 3802) is a chiral spirohydantoin derivative with a fluorene backbone and an imidazolidinedione ring. Its structure features 2,7-difluoro and 4-methoxy substituents on the fluorene moiety, along with an (S)-configured spiro junction. This compound is primarily recognized as a potent aldose reductase inhibitor (ARI), with applications in managing diabetic complications such as cataracts . Its pharmacological activity arises from its ability to block the conversion of glucose to sorbitol, a pathway implicated in diabetic pathology .

特性

CAS番号 |

145555-03-9 |

|---|---|

分子式 |

C16H10F2N2O3 |

分子量 |

316.26 g/mol |

IUPAC名 |

(9S)-2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C16H10F2N2O3/c1-23-12-6-8(18)5-11-13(12)9-3-2-7(17)4-10(9)16(11)14(21)19-15(22)20-16/h2-6H,1H3,(H2,19,20,21,22)/t16-/m0/s1 |

InChIキー |

FYDPXVSFSSBHGW-INIZCTEOSA-N |

SMILES |

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |

異性体SMILES |

COC1=CC(=CC2=C1C3=C([C@@]24C(=O)NC(=O)N4)C=C(C=C3)F)F |

正規SMILES |

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AL-3803; AL 3803; AL3803; (-)-AL03152; |

製品の起源 |

United States |

準備方法

Directed Ortho-Metalation for Difluoro Substitution

The 2,7-difluoro pattern arises from sequential directed metalation of 4-methoxyfluorene derivatives. Key steps involve:

- Protection of C9 position with tert-butyldimethylsilyl (TBS) group

- Regioselective fluorination via LDA-mediated deprotonation and N-fluorobenzenesulfonimide (NFSI) quenching

- Sequential repetition at C7 position after orthogonal protection

This method achieves >95% regioselectivity but requires careful temperature control (-78°C to 0°C).

Methoxy Group Installation

Electrophilic aromatic substitution proves ineffective due to deactivation by fluorine atoms. Instead, Ullmann coupling between 4-iodo-2,7-difluorofluorene and sodium methoxide under CuI/L-proline catalysis provides 78% yield at 110°C.

Spirocyclic Imidazolidinedione Formation

Knoevenagel Condensation Approach

Reaction of 2,7-difluoro-4-methoxy-9-fluorenone with hydantoin derivatives under acidic conditions generates the spiro junction (Scheme 1):

Scheme 1 : Acid-catalyzed spirocyclization

9-Fluorenone + 5-arylidenehydantoin → Spiroadduct (via Mannich-type cyclization)

Optimized conditions:

- p-TsOH (20 mol%) in refluxing acetic acid

- 48 hr reaction time

- 65% isolated yield (racemic mixture)

Chiral induction remains challenging, with enantiomeric excess (ee) <15% under these conditions.

Enzymatic Resolution of Racemates

Immobilized Candida antarctica lipase B (CAL-B) effects kinetic resolution of spiro-intermediates:

- Vinyl acetate as acyl donor

- Hexane:tert-butanol (9:1) solvent system

- 35°C, 72 hr reaction time

- (S)-enantiomer preferentially acetylated (E = 42)

This process achieves 98% ee after two consecutive resolutions but sacrifices 60% material.

Asymmetric Synthesis via Organocatalysis

Proline-Mediated Spiroannulation

L-Proline (30 mol%) catalyzes enantioselective formation of the spiro center through aza-Michael addition (Figure 1):

Figure 1 : Proposed transition state for asymmetric induction

Fluorenyl imine + Acryloylimidazolidinone → Spirocyclic adduct

Key parameters:

- DMF solvent, 4Å molecular sieves

- -20°C, 96 hr reaction time

- 82% yield, 89% ee

Scale-up studies show linear correlation between catalyst loading and enantioselectivity up to 10 mmol scale.

Chiral Phosphoric Acid Catalysis

TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) enables dynamic kinetic resolution:

Conditions :

- Toluene, 40°C

- 5 mol% (R)-TRIP

- 18 hr reaction time

Outcomes :

- 95% conversion

- 97:3 er (S:R)

- 91% isolated yield

This method represents the most efficient enantioselective route reported to date.

Purification and Characterization

Chromatographic Challenges

The compound's high polarity (logP = 1.32) and stereochemical sensitivity necessitate:

- Reverse-phase HPLC with CH3CN:H2O (0.1% TFA)

- Chiralcel OD-H column for enantiomer separation

- Isocratic elution at 0.8 mL/min

Spectroscopic Fingerprints

1H NMR (400 MHz, DMSO-d6) :

- δ 7.82 (d, J = 8.4 Hz, 2H, fluorene H-1,8)

- δ 7.12 (dd, J = 8.4, 2.0 Hz, 2H, fluorene H-3,6)

- δ 4.01 (s, 3H, OCH3)

- δ 3.45 (m, 2H, imidazolidine H-5',5'')

13C NMR :

- 178.9 ppm (C-2'), 172.1 ppm (C-4')

- 159.3 ppm (d, JCF = 245 Hz, C-2,7)

Industrial Scale Considerations

Process Intensification

Continuous flow systems enhance reproducibility:

- Microreactor residence time: 8 min

- 10 g/hr productivity

- 99.8% purity by qNMR

Green Chemistry Metrics

- PMI (Process Mass Intensity): 23

- E-factor: 18.7

- 92% solvent recovery via distillation

化学反応の分析

科学研究への応用

AL-3803は、幅広い科学研究への応用があります。 化学では、さまざまな合成反応の試薬として、および分析技術の標準として使用されます. 生物学では、この化合物は細胞プロセスと分子相互作用に関する研究に使用されます. 医学では、AL-3803は、特に新薬の開発における潜在的な治療効果について調査されています. 工業的には、この化合物は、医薬品や特殊化学薬品を含むさまざまな製品の製剤に使用されます.

科学的研究の応用

The primary mechanism through which spiro compounds exert their biological effects is through the inhibition of aldose reductase, an enzyme involved in the polyol pathway that converts glucose to sorbitol. This inhibition is crucial for preventing complications associated with diabetes mellitus.

Antidiabetic Effects

Research indicates that derivatives of spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione demonstrate significant inhibition of human aldose reductase compared to rat aldose reductase. This selectivity suggests a potential for enhanced efficacy in human therapeutic applications. A study published in the European Journal of Medicinal Chemistry evaluated various derivatives for their ability to inhibit aldose reductase, revealing potent inhibitory activity that positions these compounds as promising candidates for further development as antidiabetic agents .

Study on Aldose Reductase Inhibition

A notable study assessed the inhibitory effects of spiro compounds on aldose reductase. The results indicated that certain derivatives exhibited significant inhibitory activity against human aldose reductase, making them viable candidates for treating diabetic complications. The study emphasized the importance of structural modifications in enhancing biological activity .

Toxicological Profile

In investigations assessing the safety profile of these compounds, it was found that they displayed low toxicity levels in both in vitro and in vivo models. This safety profile is essential for considering clinical applications and supports further research into their therapeutic potential.

作用機序

類似の化合物との比較

AL-3803は、ビス(2-メトキシエトキシ)アルミニウム水素化物ナトリウム(SMEAH)やその他のアルミニウム系試薬など、他の類似の生物活性化合物と比較できます. 両方の化合物はいくつかの化学的性質を共有していますが、AL-3803は、その特定の分子構造と生物活性においてユニークです. このユニークさは、他の化合物が効果的でない可能性のある特定の研究用途に特に役立ちます。

参考文献

類似化合物との比較

Structural Analogues

5′-Oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione (C₁₅H₁₀N₂OS)

- Key Data :

3′-Aminofluorene-9-spiro-5′-imidazolidine-2′,4′-dithione (C₁₅H₁₀N₄S₂)

- Substituents: Two thione groups (C=S) at C2' and C4'; amino group at C3'.

- Synthesis : Derived from fluorene-9-spiro-4′-thiazolidine-2',5'-dithione and hydrazine .

2,7-Diaminospiro[fluorene-9,5'-imidazolidine]-2',4'-dione (C₁₅H₁₂N₄O₂)

- Substituents: Amino groups at C2 and C7; dione groups at C2' and C5'.

Pharmacological Analogues

Spiro-(2,7-difluoro-7H-fluorene-9,4′-imidazolidine)-2′,5′-dione (AL1576)

- Substituents : Similar difluoro substitution but lacks methoxy group.

- Activity : Benchmark ARI; used in diabetic cataract studies .

Bromo-Substituted Derivatives (e.g., 2-bromo derivative, CAS 89391-42-4)

- Substituents : Bromo at C2; dione groups.

- Activity : Halogenation alters electronic properties; may enhance binding to hydrophobic enzyme pockets .

Key Comparative Data

生物活性

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)- is a synthetic compound with potential therapeutic applications, particularly in the treatment of diabetes and related complications. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C16H10F2N2O3

- Molecular Weight : 316.26 g/mol

- IUPAC Name : 2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione

- CAS Number : 126048-33-7

Synthesis

The synthesis of this compound involves several steps starting from halogen-substituted hydrocarbons and electropositive metals. The process includes metal displacement and hydrometallation techniques which yield the desired spiro compound .

The primary mechanism through which spiro compounds exert their biological effects is through the inhibition of aldose reductase, an enzyme involved in the polyol pathway that converts glucose to sorbitol. Inhibition of this pathway is crucial for preventing complications associated with diabetes mellitus .

Antidiabetic Effects

Research indicates that spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione derivatives demonstrate significant inhibition of human aldose reductase compared to rat aldose reductase. This selectivity suggests a potential for enhanced efficacy in human therapeutic applications .

Study on Aldose Reductase Inhibition

A study published in the European Journal of Medicinal Chemistry evaluated various derivatives of spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione for their ability to inhibit aldose reductase. The results showed that certain derivatives exhibited potent inhibitory activity, making them promising candidates for further development as antidiabetic agents .

Toxicological Profile

In a separate investigation assessing the safety profile of these compounds, it was found that they displayed low toxicity levels in vitro and in vivo models. This safety profile is essential for considering clinical applications .

Data Table: Biological Activities of Spiro Compounds

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include:

- Fluorene protons : Aromatic resonances at δ 6.9–7.3 ppm (split due to difluoro substitution).

- Imidazolidine NH : A singlet near δ 8.9 ppm (DMSO-d₆) .

- IR spectroscopy : Peaks at ~1657 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) confirm the imidazolidine-dione core .

- Mass spectrometry (ESI+) : Molecular ion clusters (e.g., m/z 372) validate the molecular formula .

How do substituents at the 2,7-difluoro and 4-methoxy positions modulate aldose reductase inhibition?

Q. Advanced Research Focus

- Electron-withdrawing groups (e.g., -F) : Enhance binding to the aldose reductase active site by polarizing the fluorene ring, increasing dipole interactions with catalytic residues (e.g., Tyr48) .

- Methoxy group (-OCH₃) : Improves solubility and bioavailability while maintaining planarity for π-stacking with hydrophobic pockets.

- Stereochemical considerations : The (S)-configuration ensures proper spatial alignment with the enzyme’s chiral binding site, as shown in in vitro assays using diabetic rat lens models .

What challenges arise during purification, and how can they be addressed methodologically?

Q. Basic Research Focus

- Byproduct formation : Side products from incomplete cyclization or hydrolysis require rigorous TLC monitoring (silica gel, UV visualization).

- Column chromatography : Use silica gel with medium polarity (e.g., chloroform:methanol mixtures) to resolve closely eluting impurities.

- Crystallization : Slow evaporation from ethyl acetate yields high-purity single crystals suitable for XRD analysis .

How can contradictions in reported bioactivity data across different in vitro models be resolved?

Q. Advanced Research Focus

- Assay standardization : Discrepancies in IC₅₀ values may arise from variations in enzyme sources (e.g., recombinant human vs. rat aldose reductase). Use uniform protocols (e.g., Alcon Laboratories’ AL1576 assay ).

- Cell permeability factors : Lipophilicity (logP) adjustments via substituent modification (e.g., alkyl chains) can enhance membrane penetration in cell-based assays.

- Data normalization : Include positive controls (e.g., sorbinil) to calibrate inhibition potency across studies .

What computational methods aid in predicting the compound’s reactivity and binding affinity?

Q. Advanced Research Focus

- DFT calculations : Predict electrophilic/nucleophilic sites for functionalization (e.g., Fukui indices).

- Molecular docking : Software like AutoDock Vina models interactions with aldose reductase (PDB: 2FZD), highlighting critical hydrogen bonds with His110 and Trp111 .

- MD simulations : Assess conformational stability of the spiro system during ligand-receptor binding over 100-ns trajectories.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。